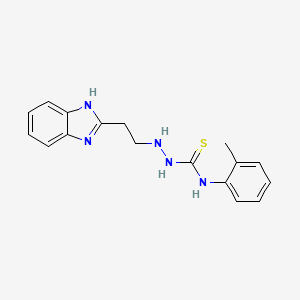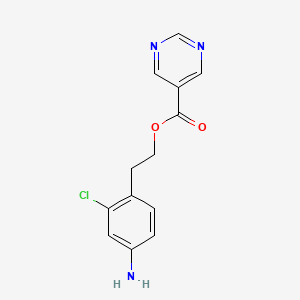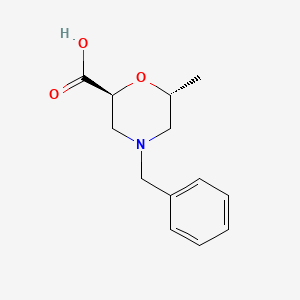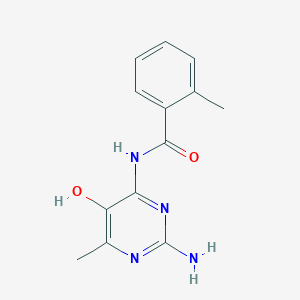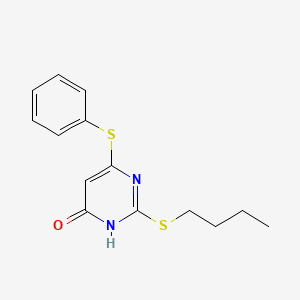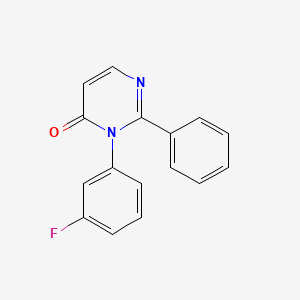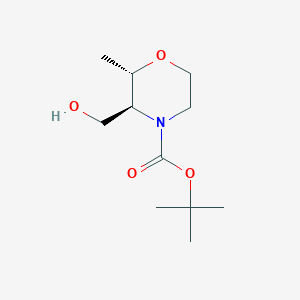
(9Z,9'Z)-(R)-3-((13Z,16Z)-Docosa-13,16-dienoyloxy)propane-1,2-diyl bis(tetradec-9-enoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z,9’Z)-®-3-((13Z,16Z)-Docosa-13,16-dienoyloxy)propane-1,2-diyl bis(tetradec-9-enoate) is a complex organic compound characterized by its multiple unsaturated fatty acid chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9Z,9’Z)-®-3-((13Z,16Z)-Docosa-13,16-dienoyloxy)propane-1,2-diyl bis(tetradec-9-enoate) typically involves the esterification of glycerol with docosa-13,16-dienoic acid and tetradec-9-enoic acid. The reaction is catalyzed by acid or base catalysts under controlled temperature and pressure conditions to ensure the formation of the desired ester bonds.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts such as lipases to achieve regioselective esterification. This method offers advantages in terms of mild reaction conditions and higher selectivity, which are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bonds, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Amides, ethers, and other substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a model molecule to study esterification and transesterification reactions. It also serves as a substrate in enzymatic studies involving lipases and esterases.
Biology: In biological research, this compound is investigated for its role in lipid metabolism and its potential as a bioactive lipid mediator.
Medicine: The compound’s derivatives are explored for their anti-inflammatory and anti-cancer properties. They are also studied for their potential use in drug delivery systems.
Industry: In the industrial sector, the compound is used in the formulation of biodegradable polymers and surfactants. Its unique structure makes it suitable for applications in materials science, particularly in the development of novel biomaterials.
Wirkmechanismus
The compound exerts its effects primarily through interactions with cellular lipid membranes. It can modulate membrane fluidity and permeability, influencing various cellular processes. The molecular targets include enzymes involved in lipid metabolism, such as lipases and phospholipases. The pathways involved may include signaling cascades related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- (9Z,9’Z)-®-3-(Docosahexaenoyloxy)propane-1,2-diyl bis(tetradec-9-enoate)
- (9Z,9’Z)-®-3-(Eicosapentaenoyloxy)propane-1,2-diyl bis(tetradec-9-enoate)
- (9Z,9’Z)-®-3-(Arachidonoyloxy)propane-1,2-diyl bis(tetradec-9-enoate)
Uniqueness: The presence of multiple unsaturated fatty acid chains in (9Z,9’Z)-®-3-((13Z,16Z)-Docosa-13,16-dienoyloxy)propane-1,2-diyl bis(tetradec-9-enoate) imparts unique physicochemical properties, such as enhanced fluidity and reactivity. These characteristics distinguish it from other similar compounds and make it particularly valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C53H94O6 |
|---|---|
Molekulargewicht |
827.3 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] (13Z,16Z)-docosa-13,16-dienoate |
InChI |
InChI=1S/C53H94O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-28-29-32-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-31-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-20-17-14-11-8-5-2/h14-19,23-24,50H,4-13,20-22,25-49H2,1-3H3/b17-14-,18-15-,19-16-,24-23-/t50-/m0/s1 |
InChI-Schlüssel |
BCDPXNSQOZJOQG-NXCSRSINSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCC)OC(=O)CCCCCCC/C=C\CCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)OC(=O)CCCCCCCC=CCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


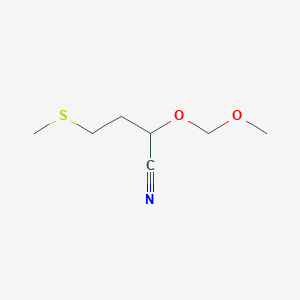

![N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide](/img/structure/B15216371.png)

